molecular formula C12H9ClO4S2 B8310193 2-(Phenylsulfonyl)benzenesulfonyl chloride

2-(Phenylsulfonyl)benzenesulfonyl chloride

Cat. No. B8310193
M. Wt: 316.8 g/mol
InChI Key: JENQWNVHFRXNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06235778B1

Procedure details

To a solution of 2-(phenylsulfonyl)aniline (2.33 g, (10 mmol) in 30% aqueous hydrochloric acid (4 mL) was added 40% aqueous sodium nitrite (4 mL) at 0-5° C. After 15 minute, to the diazo solution were added 30% aqueous hydrochloric acid (10 mL), cooper sulfate (50 mg) and 40% aqueous sodium bisulfite (10 mL) at 5-10° C. The mixture was stirred for 30 minutes and additional water (30 mL) was added. The mixture was extracted into dichloromethane (3×40 mL) and the dichloromethane solution was washed with brine (40 mL) and dried over Na2SO4. After removing the solvent in vacuo, the residue was purified by flash column chromatography (dichloromethane) to give the title compound as a white solid (2.1 g, 66%). 1H-NMR (300 MHz, CDCl3) δ8.62 (d, J=7.8 Hz, 1H), 8.34 (d, J=7.9 Hz, 1H), 7.85-7.98 (m, 4H), 7.48-7.63 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2N)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N([O-])=O.[Na+].[S:21]([O-:25])([O-])(=O)=[O:22].S(=O)(O)[O-].[Na+].[ClH:31]>O>[C:1]1([S:7]([C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[S:21]([Cl:31])(=[O:25])=[O:22])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=C(N)C=CC=C1
Name
Quantity
4 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Two
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mg
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted into dichloromethane (3×40 mL)
WASH
Type
WASH
Details
the dichloromethane solution was washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (dichloromethane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=C(C=CC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.